
Lumisterol 3
概要
説明
Lumisterol 3 is a stereoisomer of 7-dehydrocholesterol, produced through the photochemical transformation of 7-dehydrocholesterol induced by high doses of ultraviolet B radiation. It is a derivative of vitamin D3 and is known for its biological activity, including anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of Lumisterol 3 and its derivatives in combating cancer, particularly melanoma.
- Cell Proliferation Inhibition : Research indicates that hydroxylated derivatives of this compound exhibit significant anti-melanoma properties. A study demonstrated that while this compound itself did not inhibit proliferation in certain melanoma cell lines, its hydroxylated derivatives showed marked efficacy with low IC50 values, indicating strong antiproliferative effects .
- Mechanism of Action : The anticancer activity of this compound derivatives appears to operate through non-genomic pathways rather than the classical vitamin D receptor (VDR) pathway. These compounds may interact with alternative receptors such as Liver X receptors (LXR) and Retinoic Acid-related Orphan Receptors (ROR), suggesting a complex mechanism that warrants further investigation .
Study | Cell Line | IC50 (nM) | Effect |
---|---|---|---|
Study A | A375 | Low | Inhibition of proliferation |
Study B | SK-MEL-28 | High | Increased proliferation |
Study C | Various | Variable | Hydroxylated derivatives show enhanced activity |
Skin Protection
This compound is recognized for its protective effects against UV-induced skin damage.
- Photoprotection : Studies have shown that this compound and its derivatives can protect keratinocytes from UVB-induced damage by enhancing antioxidant responses and promoting DNA repair mechanisms. This includes activation of the Nrf2 pathway and p53 signaling, which are crucial for cellular defense against oxidative stress .
- Anti-inflammatory Properties : Hydroxylated derivatives of this compound have demonstrated the ability to inhibit inflammatory cytokines induced by UV radiation. This suggests their potential use in formulations aimed at reducing skin inflammation and promoting healing .
Mechanism | Effect |
---|---|
Nrf2 Activation | Enhanced antioxidant response |
p53 Phosphorylation | DNA repair induction |
Cytokine Suppression | Reduced inflammation |
Metabolic Regulation
The impact of this compound on vitamin D metabolism is another area of interest.
- Metabolic Interference : Research indicates that oral intake of Lumisterol can significantly alter the metabolism of vitamin D in animal models. For instance, high doses of Lumisterol resulted in decreased levels of circulating calcitriol and altered expression of key metabolic enzymes .
- Potential for Therapeutic Use : Given its role in modulating vitamin D metabolism, this compound may have implications in conditions related to vitamin D deficiency or dysregulation, making it a candidate for further therapeutic exploration .
Future Directions and Case Studies
The diverse applications of this compound suggest numerous avenues for future research.
- Clinical Trials : Ongoing clinical trials investigating the effectiveness of this compound derivatives in cancer therapy and skin protection will be crucial in establishing their therapeutic potential.
- Case Studies : Documented case studies involving patients treated with vitamin D analogs including Lumisterol derivatives could provide valuable insights into their efficacy and safety profiles.
作用機序
ルミステロール3は、さまざまな分子標的と経路を通じてその効果を発揮します。
核内受容体: ビタミンD受容体、レチノイン酸受容体関連オーファン受容体アルファおよびガンマ、およびアリルヒドロカーボン受容体などの核内受容体を活性化します
類似の化合物:
ビタミンD3(コレカルシフェロール): ルミステロール3の前駆体であり、7-デヒドロコレステロールの光化学的変換によって生成されます
ユニークさ: ルミステロール3は、光保護、抗がん性、および抗炎症効果における役割など、特定の生物学的活性があるため、ユニークです。 ビタミンD3は主にプロホルモンとして機能しますが、ルミステロール3とそのヒドロキシ誘導体は、直接的な生物学的活性を示します .
生化学分析
Biochemical Properties
L3 is enzymatically hydroxylated by CYP11A1, producing 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . These hydroxylumisterols function as reverse agonists of the retinoic acid-related orphan receptors α and γ (RORα/γ) and can interact with the non-genomic binding site of the vitamin D receptor (VDR) .
Cellular Effects
L3 and its hydroxyderivatives exert photoprotective effects in epidermal human keratinocytes and melanocytes . They induce intracellular free radical scavenging and attenuate and repair DNA damage . The protection of human keratinocytes against DNA damage includes the activation of the NRF2-regulated antioxidant response, p53-phosphorylation and its translocation to the nucleus, and DNA repair induction .
Molecular Mechanism
The molecular mechanism of L3 involves its interaction with various nuclear receptors. L3-hydroxyderivatives significantly increase the expression of VDR at the mRNA and protein levels in keratinocytes . They also alter mRNA and protein levels for RORα/γ in non-irradiated cells . In UVB-irradiated keratinocytes, L3-hydroxyderivatives inhibit nuclear translocation of NFκB p65 by enhancing levels of IκBα in the cytosol .
Temporal Effects in Laboratory Settings
The effects of L3 and its hydroxyderivatives have been observed over time in laboratory settings. They display anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties . Detailed mechanisms of action, and the involvement of specific nuclear receptors, other vitamin D binding proteins or mitochondria, remain to be established .
Metabolic Pathways
L3 is involved in new pathways of vitamin D3 activation by CYP11A1 . CYP11A1 initiates the metabolism of L3 through sequential hydroxylation of the side chain to produce 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 .
Subcellular Localization
It is known that most 7-dehydrocholesterol (7DHC), the final intermediate in cholesterol biosynthesis by the Kandutsch-Russel pathway, is entrapped in the membrane Since L3 is a derivative of 7DHC, it is plausible that L3 might also be localized in the membrane
準備方法
合成経路と反応条件: ルミステロール3は、7-デヒドロコレステロールを紫外線B照射にさらすことによって合成されます。このプロセスには、7-デヒドロコレステロールによる紫外線B照射の吸収が含まれ、プレビタミンD3の形成につながり、その後、熱異性化を受けてビタミンD3を形成します。 紫外線B照射を長期間続けると、ルミステロール3が生成されます .
工業的生産方法: ルミステロール3の工業的生産には、7-デヒドロコレステロールを紫外線B照射に制御された状態でさらすことが含まれます。 このプロセスは、7-デヒドロコレステロールからルミステロール3への最適な変換を確保し、タキステロール3などの他の副生成物の生成を最小限に抑えるために慎重に監視されます .
化学反応の分析
反応の種類: ルミステロール3は、水酸化、酸化、異性化などのさまざまな化学反応を起こします。 これらの反応は、CYP11A1およびCYP27A1などのシトクロムP450ファミリーメンバーなどの酵素によって触媒されます .
一般的な試薬と条件:
水酸化: CYP11A1によって触媒され、20-ヒドロキシルミステロール、22-ヒドロキシルミステロール、および24-ヒドロキシルミステロールなどのヒドロキシ誘導体の形成をもたらします
酸化: 酸化剤を使用して、ルミステロール3をその酸化型に変換します。
主な生成物:
4. 科学研究への応用
ルミステロール3は、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
Vitamin D3 (Cholecalciferol): A precursor to lumisterol 3, produced through the photochemical transformation of 7-dehydrocholesterol
Tachysterol 3: Another photoproduct of 7-dehydrocholesterol, formed under prolonged ultraviolet B radiation exposure
Uniqueness: this compound is unique due to its specific biological activities, including its role in photoprotection, anti-cancer, and anti-inflammatory effects. Unlike vitamin D3, which primarily functions as a prohormone, this compound and its hydroxyderivatives exhibit direct biological activities .
生物活性
Lumisterol 3 (L3), a derivative of vitamin D, has garnered significant attention for its biological activities, particularly in skin protection, anti-inflammatory responses, and potential anticancer properties. This article explores the various biological effects of L3, supported by recent research findings, case studies, and data tables.
Overview of this compound
This compound is formed from the photochemical transformation of 7-dehydrocholesterol under UV radiation. It shares structural similarities with other vitamin D derivatives but exhibits distinct biological activities due to its unique hydroxylation patterns. L3 is metabolized by cytochrome P450 enzymes, which play a crucial role in its biological efficacy.
Skin Protection and Keratinocyte Differentiation
Recent studies have revealed that L3 enhances skin protection against DNA damage and oxidative stress. It stimulates keratinocyte differentiation and exhibits anti-inflammatory properties. The activation of nuclear receptors such as the vitamin D receptor (VDR) and peroxisome proliferator-activated receptor-γ (PPAR-γ) is essential for these effects. L3 also influences pathways involving NRF2 and p53, which are critical for cellular defense mechanisms .
Anticancer Activity
L3 has demonstrated significant anticancer properties, particularly against melanoma cells. In vitro studies show that certain hydroxylated derivatives of L3 inhibit the proliferation and migration of melanoma cell lines (A375 and SK-MEL-28). For instance, one derivative exhibited an IC50 in the picomolar range against A375 cells, indicating potent antiproliferative effects . However, the parent compound L3 itself increased proliferation in SK-MEL-28 cells by approximately 10%, suggesting a complex interaction that warrants further investigation .
Metabolism and Interaction with Vitamin D Pathways
Research indicates that lumisterol can affect the metabolism of vitamin D. In animal studies, high doses of lumisterol resulted in reduced levels of deuterated 25-hydroxyvitamin D3 and calcitriol in plasma, alongside alterations in gene expression related to vitamin D metabolism . This highlights L3's role as a substrate for enzymes involved in vitamin D synthesis and metabolism.
L3 exerts its biological effects through various mechanisms:
- Nuclear Receptors: L3 activates several nuclear receptors beyond VDR, including liver X receptors (LXR) and aryl hydrocarbon receptors (AHR). These interactions lead to the modulation of gene expression related to inflammation and cellular proliferation .
- Signaling Pathways: The compound inhibits key signaling pathways such as NF-κB and Wnt/β-catenin, which are involved in inflammation and cancer progression. By downregulating these pathways, L3 contributes to its anti-inflammatory and anticancer activities .
Case Studies
- In Vivo Studies on Mice:
- Cell Line Experiments:
Data Tables
Biological Activity | Mechanism | Effect |
---|---|---|
Skin Protection | NRF2 activation | Reduces DNA damage |
Keratinocyte Differentiation | VDR activation | Promotes skin health |
Anticancer Activity | Inhibition of NF-κB | Reduces melanoma cell proliferation |
Vitamin D Metabolism | CYP enzyme interaction | Alters levels of calcitriol |
特性
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-XMVWLVNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lumisterol 3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5226-01-7 | |
Record name | Lumisterol3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5226-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9beta,10alpha-Cholesta-5,7-dien-3beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9β,10α-cholesta-5,7-dien-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lumisterol 3 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006505 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lumisterol 3 affect calcium uptake in cells?
A: this compound, a structural isomer of 1α,25-Dihydroxyvitamin D3 (1,25D3), exhibits similar effects on calcium uptake. Research suggests that it acts through a putative membrane receptor, triggering a cascade of intracellular events. These include the activation of voltage-dependent calcium channels (VDCC) and the involvement of protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK) pathways []. This activation ultimately leads to increased calcium uptake in specific cell types, like rat Sertoli cells [].
Q2: Is the effect of this compound on calcium uptake solely dependent on genomic mechanisms?
A: Research suggests that this compound, unlike 1,25D3 which acts through both genomic and non-genomic pathways, primarily exerts its effects through non-genomic mechanisms. Evidence for this comes from studies showing rapid responses in calcium uptake upon this compound treatment [, ]. This rapid action points towards a mechanism that doesn't rely solely on changes in gene expression, which typically take longer to manifest.
Q3: What structural features of this compound are important for its biological activity?
A: this compound and 1α,25-Dihydroxyvitamin D3 (1,25D3) share a similar structure but differ in the spatial arrangement of their A-ring side chain. this compound exists in a fixed 6-s-cis conformation, while 1,25D3 exhibits flexibility, switching between 6-s-cis and 6-s-trans conformations []. This structural difference is crucial for their interaction with different receptors and subsequent biological activities. For instance, the fixed 6-s-cis conformation of this compound makes it a potent agonist for rapid responses mediated by putative membrane receptors, while the 6-s-trans conformation is preferred for genomic responses elicited by the nuclear Vitamin D Receptor (VDRnuc) [].
Q4: Are there any known antagonists for this compound's effects?
A: While specific antagonists for this compound haven't been explicitly mentioned in the provided research, studies indicate that 1β,25(OH)2D3 acts as a selective antagonist for rapid responses mediated by the putative membrane vitamin D receptor (VDRmem) []. Since this compound primarily acts through this receptor, 1β,25(OH)2D3 could potentially antagonize its effects as well.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。